![molecular formula C13H10ClN3O B13093576 4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dihydropyrido[4,3-D]pyrimidinone core. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a chlorinating agent. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . These methods leverage advanced technologies to optimize reaction conditions and scale up production.
化学反应分析
Types of Reactions
4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism by which 4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one exerts its effects is primarily through the inhibition of specific molecular targets. It interacts with enzymes and proteins, disrupting their normal function. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling .
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of a phenyl ring, which may confer distinct biological activities and chemical reactivity. Its structural features allow for diverse functionalization, making it a versatile scaffold in medicinal chemistry and material science.
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
4-chloro-2-phenyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C13H10ClN3O/c14-11-10-9(6-7-15-13(10)18)16-12(17-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18) |
InChI 键 |
FUAVMZHCHLGHEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1N=C(N=C2Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


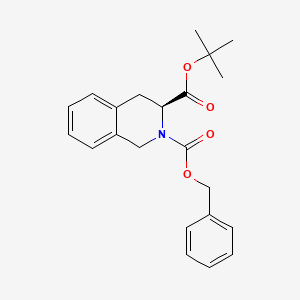

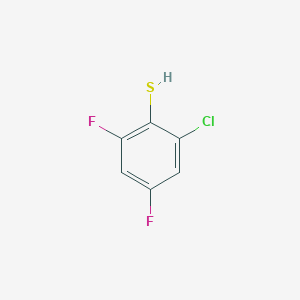


![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
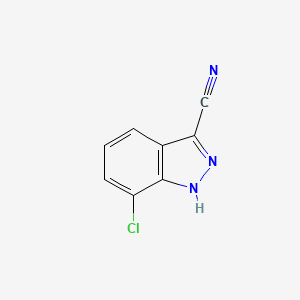
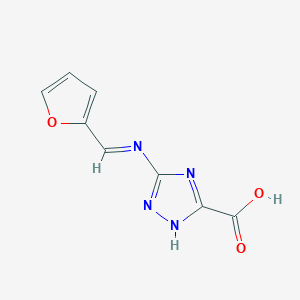
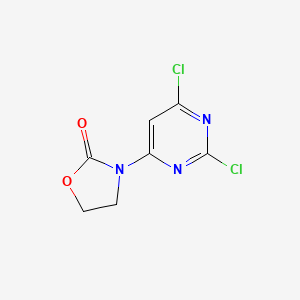

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)


